molecular formula C9H9FO B2385026 5-Fluoro-2,3-dimethylbenzaldehyde CAS No. 1803816-98-9

5-Fluoro-2,3-dimethylbenzaldehyde

Cat. No.: B2385026
CAS No.: 1803816-98-9
M. Wt: 152.168
InChI Key: JXNOKDMGEKYNJR-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 5th position and two methyl groups at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dimethylbenzaldehyde typically involves the fluorination of 2,3-dimethylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,3-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 5-Fluoro-2,3-dimethylbenzoic acid.

    Reduction: 5-Fluoro-2,3-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2,3-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

    2,3-Dimethylbenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.

    5-Fluoro-2-methylbenzaldehyde: Similar structure but with only one methyl group, leading to different chemical properties.

    5-Fluoro-3-methylbenzaldehyde: Similar structure but with the methyl group at a different position, affecting its reactivity.

Uniqueness: 5-Fluoro-2,3-dimethylbenzaldehyde is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct electronic and steric properties. These features make it valuable for specific synthetic applications and research studies.

Biological Activity

5-Fluoro-2,3-dimethylbenzaldehyde is an aromatic aldehyde with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a fluorine atom at the 5-position and two methyl groups at the 2- and 3-positions of the benzene ring, which influence its biological activity. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C9H9FO, and its structure can be represented as follows:

Structure C9H9FO\text{Structure }\text{C}_9\text{H}_9\text{F}\text{O}

The presence of the aldehyde group allows for various chemical reactions, including oxidation to form 5-Fluoro-2,3-dimethylbenzoic acid and reduction to yield 5-Fluoro-2,3-dimethylbenzyl alcohol. These transformations are pivotal in exploring its biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their functions. The fluorine atom enhances the compound's reactivity and binding affinity through electronic effects, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study demonstrated that it inhibited L1210 mouse leukemia cell proliferation with IC50 values in the nanomolar range. The growth inhibition was reversible by thymidine addition, suggesting that the compound's mechanism involves intracellular release of active metabolites .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Its structural features may enhance interactions with bacterial targets, making it effective against various pathogens. The presence of fluorine is particularly noted for increasing the potency of antibacterial agents.

Comparative Analysis with Related Compounds

A comparative analysis highlights how the presence and position of substituents affect biological activity:

Compound NameStructure CharacteristicsUnique Features
This compound Fluorine at 5-position; methyl groups at 2nd and 3rdEnhanced reactivity and potential for enzyme inhibition
2,3-Dimethylbenzaldehyde Lacks fluorineDifferent reactivity profile
5-Fluoro-3-methylbenzaldehyde Fluorine at 5-position; methyl group at 3rdVariation in sterics affecting reactivity

This table illustrates how structural modifications can lead to significant differences in biological activity.

Case Studies

  • Inhibition of Leukemia Cell Proliferation :
    • A series of novel phosphoramidate analogues derived from this compound showed potent inhibition against L1210 cells. The study highlighted the intracellular conversion of prodrugs to active forms as a critical factor in their anticancer efficacy .
  • Antibacterial Activity :
    • Investigations into similar compounds revealed that those with fluorinated aromatic systems exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. This suggests a potential pathway for developing new antimicrobial agents based on this scaffold.

Properties

IUPAC Name

5-fluoro-2,3-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-9(10)4-8(5-11)7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNOKDMGEKYNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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